Adimolol, (R)-

Description

Historical Perspectives on Beta-Adrenergic Receptor Modulators Research

The journey to understanding beta-adrenergic receptor modulators began in 1948 when Raymond P. Ahlquist first proposed the existence of two distinct types of adrenergic receptors, which he named alpha (α) and beta (β). nih.gov This theory was initially met with skepticism but gained definitive proof with the discovery of dichloroisoproterenol (B1670464) (DCI) in 1958, the first compound shown to selectively block the effects mediated by β-receptors. nih.gov

This breakthrough paved the way for Sir James Black's pioneering work in the 1960s, which was driven by the hypothesis that competitively blocking cardiac β-receptors could alleviate the symptoms of angina pectoris. This research led to the development of the first clinically used beta-blocker, pronethalol, in 1962. Although effective, pronethalol was soon withdrawn due to safety concerns. nih.gov Subsequent research quickly yielded propranolol (B1214883), a non-selective beta-blocker without the carcinogenic risks of its predecessor, which became a foundational drug in cardiovascular medicine. nih.gov Over the following decades, research focused on developing new beta-blockers with more refined properties, such as selectivity for β1-receptors (cardioselectivity) or combined alpha- and beta-blocking activity, the class to which adimolol (B1664374) belongs. mdpi.comchapman.edu

Evolution of Research into Specific Enantiomers of Adimolol

The development of adimolol occurred within the context of creating third-generation beta-blockers, specifically those with combined α- and β-adrenoceptor blocking properties. ias.ac.in This dual action was seen as advantageous for managing hypertension, as the β-blockade could minimize the reflex tachycardia often associated with α-receptor antagonism. ias.ac.in Adimolol was identified as having potent central β-adrenolytic and weaker α-adrenolytic activities. ncats.io

As a chiral compound, research naturally progressed towards understanding the roles of its individual (R) and (S) enantiomers. For most aryloxyaminopropanol beta-blockers, the beta-blocking activity resides predominantly in the (S)-enantiomer. nih.gov However, for dual-acting α,β-blockers, the distribution of activity between enantiomers can be more complex. For instance, with carvedilol (B1668590), the (S)-enantiomer is a potent β- and α-blocker, while the (R)-enantiomer possesses only α-blocking activity. mdpi.com In the case of labetalol, which has two chiral centers, the (RR)-isomer is primarily responsible for β-blockade, while the (SR)-isomer is the most potent α-blocker. chapman.eduualberta.ca

Significance of Stereochemistry in Pharmacological Investigation of (R)-Adimolol

Stereochemistry is of profound importance in pharmacology because biological systems, particularly drug targets like receptors and enzymes, are themselves chiral. nih.govardena.com An enantiomer's specific three-dimensional arrangement dictates how well it can bind to its target, analogous to a key fitting into a lock. nih.gov This means that the two enantiomers of a chiral drug should be considered as two distinct chemical entities, as they can have different potencies, selectivities, and even different mechanisms of action. nih.govmedworksmedia.com

The investigation of (R)-Adimolol is significant for several reasons. By isolating and studying this single enantiomer, researchers can:

Identify potentially unique pharmacological properties that may be masked in the racemic mixture.

Improve the therapeutic index by potentially eliminating an isomer that is less active (isomeric ballast) or one that contributes to adverse effects. nih.gov

The general principle for beta-blockers is that one enantiomer is significantly more potent in its beta-blocking action. For example, (S)-propranolol is about 100 times more potent than (R)-propranolol at β-receptors. nih.gov While the specific activities of the adimolol enantiomers are not widely documented in publicly available literature, the established principles of stereopharmacology underscore the necessity of studying the (R)-isomer individually to fully comprehend its potential as a therapeutic agent. ias.ac.in

Data Tables

Table 1: Chemical Properties of (R)-Adimolol

| Property | Value | Source |

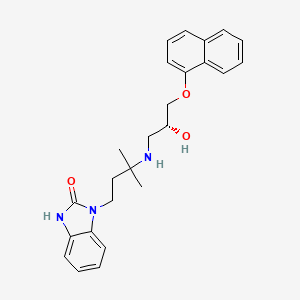

| IUPAC Name | 1-(3-(((2R)-2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one | PubChem |

| Molecular Formula | C₂₅H₂₉N₃O₃ | PubChem |

| Molecular Weight | 419.5 g/mol | PubChem |

| CAS Number | 185517-22-0 | PubChem |

Table 2: Research Findings on Adimolol

| Subject | Finding | Implication for (R)-Adimolol |

| Racemic Adimolol | Potent central beta-adrenoceptor antagonist with weaker alpha-1 adrenolytic action. ncats.io | The (R)-enantiomer contributes to this overall activity, but its specific potency at α and β receptors is not definitively established in available literature. |

| Stereochemistry of Beta-Blockers | Generally, one enantiomer (often the S-form for aryloxyaminopropanols) is a much more potent beta-blocker. nih.gov | It is hypothesized that either the (R)- or (S)-enantiomer of adimolol is primarily responsible for the beta-blockade. |

| Stereochemistry of Dual α,β-Blockers | For drugs like carvedilol and labetalol, α- and β-blocking activities are distributed unevenly between the stereoisomers. mdpi.comchapman.edu | A similar complex distribution of activity is expected for the enantiomers of adimolol, warranting specific investigation of (R)-Adimolol. |

| Adimolol Enantiomer-Specific Data | A 1996 molecular modeling study noted a lack of published experimental data on the individual blocking activities of adimolol enantiomers. ias.ac.in | This highlights a gap in the research and emphasizes the importance of future studies to characterize the pharmacology of (R)-Adimolol. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

185517-22-0 |

|---|---|

Molecular Formula |

C25H29N3O3 |

Molecular Weight |

419.53 |

IUPAC Name |

2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(((2R)-2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)- |

InChI |

1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30)/t19-/m1/s1 |

InChI Key |

YWRIUGFSIQMHJK-LJQANCHMSA-N |

SMILES |

CC(C)(CCn1c2ccccc2[nH]c1=O)NC[C@H](COc3cccc4c3cccc4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adimolol, (R)- |

Origin of Product |

United States |

Synthetic Methodologies for R Adimolol and Its Chiral Precursors

Enantioselective Synthetic Routes to (R)-Adimolol

Enantioselective strategies aim to produce the desired (R)-enantiomer directly, avoiding the formation of a racemic mixture. This is inherently more efficient than separating enantiomers from a 1:1 mixture. These routes can be broadly categorized into asymmetric catalysis, chiral pool synthesis, and resolution of racemates.

Asymmetric Catalysis in (R)-Adimolol Synthesis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govfrontiersin.org For molecules like Adimolol (B1664374), which feature a 1,2-amino alcohol moiety, key catalytic strategies focus on the stereoselective formation of either the C-O or the C-N bond at the chiral center. researchgate.netthieme-connect.com

Prominent methods applicable to (R)-Adimolol precursor synthesis include:

Asymmetric Hydrogenation: This involves the reduction of a prochiral ketone, such as an α-amino ketone precursor, using hydrogen gas and a chiral metal-ligand complex. Iridium and Ruthenium catalysts bearing chiral phosphine (B1218219) ligands have demonstrated exceptional efficiency and enantioselectivity (up to 99.9% ee) in producing chiral 1,2-amino alcohols. thieme-connect.comresearchgate.net

Asymmetric Dihydroxylation (AD): The Sharpless asymmetric dihydroxylation can convert an aryl allyl ether precursor into a chiral diol with high enantioselectivity. researchgate.net This diol can then be converted into the corresponding epoxide and subsequently the amino alcohol side chain. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) determines whether the (R) or (S) diol is formed.

Aminolytic Kinetic Resolution (AKR): Chiral catalysts, such as salen-metal complexes, can be used to selectively open one enantiomer of a racemic epoxide with an amine. researchgate.net While technically a resolution, the catalytic nature of the process is a key feature.

Table 1: Asymmetric Catalysis Approaches for Chiral 1,2-Amino Alcohol Synthesis

| Catalytic Method | Substrate Type | Typical Catalyst System | Key Advantage |

| Asymmetric Hydrogenation | α-Amino Ketone | [Ir(COD)Cl]₂ with Chiral Spiro Ligands | High turnover number (TON) and excellent enantioselectivity (>99% ee). thieme-connect.com |

| Asymmetric Dihydroxylation | Aryl Allyl Ether | OsO₄ with (DHQ)₂-PHAL or (DHQD)₂-PHAL | Predictable stereochemical outcome based on ligand choice. researchgate.net |

| Asymmetric Aminohydroxylation | Alkene | OsO₄ with Chiral Ligands and Nitrogen Source | Direct formation of the amino alcohol functionality in one step. thieme-connect.com |

Chiral Pool Approaches for (R)-Adimolol

The chiral pool strategy is one of the most established and economically viable methods for synthesizing β-blockers. wikipedia.orgresearchgate.netnumberanalytics.com This approach utilizes inexpensive, enantiomerically pure starting materials from natural sources, such as carbohydrates or amino acids. wikipedia.org For (R)-Adimolol, the key chiral building blocks are C3 synthons that already contain the (R)-configured stereocenter.

The most common chiral precursors include:

(R)-Glycidol and its derivatives: (R)-Glycidol can be sourced from D-mannitol. It is often converted to a more reactive derivative, such as (R)-glycidyl tosylate or (R)-glycidyl nosylate (B8438820), to facilitate reaction with the phenolate (B1203915) of the Adimolol aromatic core. acs.org

(S)-Epichlorohydrin: Derived from L-ascorbic acid (Vitamin C), (S)-epichlorohydrin serves as an equivalent to (R)-glycidol, as the nucleophilic attack by the phenolate occurs at the unsubstituted carbon, inverting the stereochemistry at the other carbon upon subsequent ring-opening by the amine.

The general sequence involves the reaction of the tetralone-derived phenolate with the chiral C3 electrophile, followed by the opening of the resulting epoxide ring with tert-butylamine. This approach is highly convergent and robust. acs.org

Table 2: Common Chiral Pool Precursors for (R)-β-Blocker Synthesis

| Chiral Building Block | Typical Natural Source | Role in Synthesis |

| (R)-Glycidol | D-Mannitol | Direct source of the (R)-configured epoxypropane side chain. |

| (S)-Epichlorohydrin | L-Ascorbic Acid | Functional equivalent to (R)-glycidol for aryloxypropanolamine synthesis. |

| (R)-3-Chloro-1,2-propanediol | D-Mannitol | Can be converted to (R)-glycidol or used directly. |

| (-)-Pantolactone | D-Pantoic Acid | Used to build more complex chiral fragments. wikipedia.org |

Resolution Techniques for Adimolol Enantiomers

When a racemic synthesis is performed, the resulting mixture of (R)- and (S)-Adimolol must be separated in a process called resolution. wikipedia.orglibretexts.org Since enantiomers have identical physical properties in an achiral environment, resolution relies on converting them into diastereomers, which have different physical properties (e.g., solubility) and can be separated. quora.comlibretexts.org

Classical Resolution via Diastereomeric Salts: This is the most common industrial method. The basic amine function of racemic Adimolol is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (S)-mandelic acid, or (+)-camphor-10-sulfonic acid. wikipedia.orglibretexts.org This creates a mixture of two diastereomeric salts: [(R)-Adimolol:(+)-Acid] and [(S)-Adimolol:(+)-Acid]. Due to their different solubilities, one salt will preferentially crystallize from a suitable solvent. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to yield the pure (R)-Adimolol enantiomer. buchler-gmbh.com

Enzymatic Kinetic Resolution: This technique uses enzymes, typically lipases (e.g., Candida antarctica lipase (B570770) B), which can selectively catalyze a reaction on one enantiomer of a racemic mixture. For example, a racemic chlorohydrin precursor to Adimolol can be subjected to lipase-catalyzed acylation. The enzyme will preferentially acylate the (S)-enantiomer, leaving the desired (R)-chlorohydrin unreacted and allowing for separation. mdpi.comrsc.org The major drawback is a theoretical maximum yield of 50% for the desired enantiomer. wikipedia.org

Total Synthesis Strategies for (R)-Adimolol

A total synthesis aims to construct the target molecule from simpler, often commercially available starting materials. illinois.edumdpi.com For (R)-Adimolol, a convergent strategy is most logical, where the aromatic core and the chiral side chain are synthesized separately and then joined together in a late-stage coupling step.

A plausible total synthesis based on the chiral pool approach would proceed as follows:

Synthesis of the Aromatic Fragment: The synthesis begins with a suitable tetralone derivative. The morpholinocarbonylamino group is installed on the aromatic ring of the tetralone structure through standard amidation and functional group manipulations.

Synthesis of the Chiral Side Chain: Separately, a chiral C3 synthon like (R)-glycidyl nosylate is prepared from commercially available (R)-glycidol.

Phenolate Coupling: The aromatic fragment from step 1 is deprotonated with a base (e.g., sodium hydride) to form a phenolate. This nucleophile then attacks the (R)-glycidyl nosylate, displacing the nosylate group to form an enantiopure epoxide intermediate.

Aminolysis: The resulting epoxide is heated with tert-butylamine, which acts as a nucleophile to open the epoxide ring at the least sterically hindered carbon. This reaction proceeds with high regioselectivity and yields the final (R)-Adimolol product.

Salt Formation (Optional): The final free base can be reacted with an appropriate acid, such as hydrochloric acid, to form a stable, crystalline salt if desired.

This synthetic route is efficient because it introduces the chirality early from a reliable source and joins the complex fragments near the end of the synthesis.

Optimization of Reaction Conditions for Stereocontrol

Achieving high stereocontrol requires careful optimization of reaction parameters to maximize the formation of the (R)-enantiomer while minimizing racemization or formation of the undesired (S)-enantiomer. ox.ac.ukorganic-chemistry.org

In Asymmetric Catalysis: The enantiomeric excess (ee) is highly dependent on the catalyst structure, solvent, temperature, and pressure (for hydrogenations). For instance, modifying the ligands on a metal catalyst can dramatically alter the chiral environment and, thus, the stereochemical outcome. nih.gov

In Chiral Pool Synthesis: While the stereocenter is pre-defined, reaction conditions must be chosen to preserve its integrity. For example, during the phenolate coupling with a glycidyl (B131873) derivative, the choice of base and solvent is critical. Strong bases or high temperatures could potentially lead to side reactions or partial racemization. The subsequent aminolysis step is generally robust and does not affect the existing stereocenter.

In Resolution: The efficiency of diastereomeric salt crystallization is highly sensitive to the choice of solvent, temperature, and rate of cooling. buchler-gmbh.com A screening of various solvents is often necessary to find conditions that maximize the solubility difference between the two diastereomeric salts, leading to high recovery and high enantiomeric purity of the desired salt.

Table 3: Optimization Parameters for Stereocontrol

| Synthetic Strategy | Key Parameter to Optimize | Effect on Stereocontrol | Example from Analogous Systems |

| Asymmetric Catalysis | Ligand Structure | Modifies the chiral pocket of the catalyst, directly influencing enantioselectivity. | Use of different chiral phosphine ligands in Ru-catalyzed hydrogenation. researchgate.net |

| Chiral Pool Synthesis | Base in Coupling Step | A non-nucleophilic, strong base (e.g., NaH) ensures clean phenolate formation without side reactions. | Use of NaH in THF for coupling phenols with glycidyl tosylates. |

| Classical Resolution | Solvent System | Affects the relative solubilities of the diastereomeric salts, determining crystallization efficiency. | Screening of alcohol/water mixtures for resolving racemic amines with tartaric acid. wikipedia.org |

| Enzymatic Resolution | Temperature & Acyl Donor | Influences enzyme activity and enantioselectivity (E-value). rsc.org | Optimizing temperature to 40-50°C can increase the rate of lipase-catalyzed resolution. rsc.org |

Purification and Isolation Techniques for Enantiomeric Purity

After synthesis, purification is required to isolate (R)-Adimolol and, crucially, to determine its enantiomeric purity.

Chromatography: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for both purification and analysis of enantiomers. uma.es

Chiral HPLC: To separate enantiomers, a chiral stationary phase (CSP) is used. For β-blockers, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs (e.g., human serum albumin) are common. nih.gov The differential interaction of the (R) and (S) enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. This is the standard method for determining the enantiomeric excess (ee) of the final product. researchgate.net

Crystallization: Beyond its use in resolution, crystallization is a primary method for purifying the final product. After a successful resolution, the isolated diastereomeric salt is often recrystallized one or more times to enhance its diastereomeric (and thus, enantiomeric) purity before the chiral auxiliary is cleaved. The final (R)-Adimolol free base or its salt can also be recrystallized to remove residual impurities. In some cases, recrystallization of a partially enriched product can lead to a significant increase in enantiomeric purity. nih.gov

The combination of these techniques ensures that the final (R)-Adimolol product meets the stringent purity and enantiomeric identity requirements for its intended application.

Preclinical Pharmacological Characterization of R Adimolol

Molecular Mechanism of Action Investigations

The foundation of (R)-Adimolol's pharmacological activity lies in its direct interaction with adrenergic receptors. Investigations into its molecular mechanism provide insights into its affinity for different receptor subtypes and its influence on downstream signaling cascades.

The selectivity of a β-blocker for β1 versus β2-adrenergic receptor subtypes is a critical determinant of its clinical effects. wikipedia.org While specific affinity (Ki) or inhibitory concentration (IC50) values for (R)-Adimolol are not extensively detailed in publicly available literature, the general class of non-selective beta-blockers, to which Adimolol (B1664374) belongs, demonstrates binding to both β1- and β2-adrenergic receptors. wikipedia.orgwikipedia.org The affinity of these agents for their receptors is typically determined through radioligand binding assays. wikipedia.org For context, studies on other beta-blockers have established clear methodologies for determining subtype selectivity. For instance, the selective β1 antagonist CGP 20712A has been shown to have a 501-fold higher affinity for the β1-adrenoceptor over the β2-adrenoceptor in Chinese Hamster Ovary (CHO) cells. drugbank.com Conversely, the β2-selective antagonist ICI 118551 is 550-fold more selective for β2 over β1 receptors. drugbank.com The development of more selective beta-antagonists is an ongoing area of research aimed at minimizing side effects associated with non-selective blockade. drugbank.com

Table 1: Illustrative Beta-Adrenergic Receptor Subtype Selectivity of Various Beta-Blockers

| Compound | Receptor Subtype Selectivity | Fold Selectivity | Reference |

| CGP 20712A | β1 > β2 | 501 | drugbank.com |

| ICI 118551 | β2 > β1 | 550 | drugbank.com |

| Bisoprolol | β1 > β2 | 14 | drugbank.com |

| Timolol | β2 > β1 | 26 | drugbank.com |

| Salmeterol | β2 > β1 | 2818 | drugbank.com |

Note: This table provides examples of beta-blocker selectivity to illustrate the concept. Specific data for (R)-Adimolol is not available.

Ligand binding assays are fundamental in pharmacology to characterize the interaction between a drug and its receptor. wikipedia.org These assays, often utilizing radiolabeled ligands, allow for the determination of binding affinity (Kd) and receptor density (Bmax). nih.gov The process typically involves incubating a preparation of isolated cell membranes containing the receptor of interest with a radioligand. biorxiv.org The amount of bound radioligand is then measured to quantify the receptor-ligand interaction. biorxiv.org While specific ligand binding studies detailing the binding kinetics and affinity of (R)-Adimolol are not readily found, the general methodology would involve competitive binding experiments where (R)-Adimolol competes with a known radiolabeled adrenergic ligand, such as [3H]-dihydroalprenolol, for binding to isolated membranes expressing β-adrenergic receptors. biorxiv.org

Adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org Upon activation by an agonist, these receptors undergo a conformational change that facilitates the activation of intracellular G-proteins, leading to a cascade of downstream signaling events. wikipedia.org As an antagonist, (R)-Adimolol is expected to bind to the receptor without inducing this conformational change, thereby blocking the receptor from being activated by endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.org The primary signaling pathway for β1- and β2-adrenergic receptors involves the activation of adenylyl cyclase by the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov An antagonist like (R)-Adimolol would prevent this increase in cAMP. Some GPCRs can also signal through G-protein-independent pathways involving proteins like β-arrestins. biomolther.org The potential for (R)-Adimolol to influence these alternative signaling pathways, a concept known as biased agonism or antagonism, has not been specifically reported.

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. nih.gov These modulators can be positive (enhancing agonist affinity and/or efficacy), negative (reducing agonist affinity and/or efficacy), or neutral. nih.gov This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function. frontiersin.org There is no available evidence to suggest that (R)-Adimolol acts as an allosteric modulator. Its characterization as a competitive antagonist implies that it binds to the orthosteric site, directly competing with endogenous catecholamines. wikipedia.org

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

Cellular and Subcellular Pharmacodynamics

To understand the functional consequences of receptor binding, in vitro cellular assays are employed. These assays measure the cellular response to a compound, providing a link between molecular interaction and physiological effect.

Cell-based assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist. bioivt.com For a β-adrenergic receptor antagonist like (R)-Adimolol, a key in vitro assay would be a functional assay that measures the inhibition of agonist-induced cellular responses. A common approach is to use cell lines that stably express a specific adrenergic receptor subtype, such as CHO cells. nih.gov These cells can be stimulated with a known β-adrenergic agonist, like isoproterenol (B85558), and the resulting increase in intracellular cAMP can be quantified. bioivt.com The inhibitory potency of (R)-Adimolol would be determined by its ability to reduce the isoproterenol-induced cAMP production in a concentration-dependent manner. Other cellular assays could include measuring downstream events such as the phosphorylation of specific proteins or changes in gene expression. bioivt.comreactionbiology.com While the general principles of these assays are well-established, specific results from such assays for (R)-Adimolol are not documented in the available literature.

Table 2: Common In Vitro Cellular Assays for Characterizing GPCR Antagonists

| Assay Type | Principle | Measured Endpoint |

| cAMP Assay | Measures the inhibition of agonist-stimulated adenylyl cyclase activity. | Intracellular cAMP levels. |

| Reporter Gene Assay | A reporter gene (e.g., luciferase) is placed under the control of a cAMP-responsive element. | Reporter protein expression. |

| Calcium Flux Assay | Measures changes in intracellular calcium concentrations, relevant for Gq-coupled receptors. | Intracellular calcium levels. |

| Cell Proliferation Assay | Assesses the impact of receptor modulation on cell growth and survival. | Cell viability or number. |

Note: This table outlines common assays used in the field. Specific data for (R)-Adimolol is not available.

Effects on Intracellular Second Messengers (e.g., cAMP, Ca2+)

The primary mechanism of β-adrenergic receptor (β-AR) signaling involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). iiab.menih.gov This second messenger, cAMP, then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response. nih.gov In cardiac muscle, this cascade increases intracellular calcium (Ca2+) levels, resulting in increased heart rate and contractility. In smooth muscle, such as in the bronchi, it leads to muscle relaxation. iiab.me

As a β-adrenoceptor antagonist, (R)-Adimolol is expected to act as a competitive inhibitor at the β-receptor, blocking the binding of endogenous catecholamines (e.g., epinephrine, norepinephrine) or synthetic agonists (e.g., Isoprenaline). Consequently, (R)-Adimolol would not stimulate cAMP production itself but would instead attenuate or block the increase in intracellular cAMP and subsequent Ca2+ mobilization that is induced by β-agonists. This inhibitory action on second messenger signaling is the foundation of its therapeutic effects.

While no specific studies detailing cAMP or Ca2+ modulation by (R)-Adimolol were found, the expected effect would be a dose-dependent inhibition of agonist-stimulated second messenger production.

Table 1: Illustrative Data on the Effect of (R)-Adimolol on Isoprenaline-Stimulated cAMP Production in a Hypothetical Cardiomyocyte Culture

| Treatment Group | cAMP Concentration (pmol/mg protein) | % Inhibition of Stimulated Response |

| Control (vehicle) | 2.5 | N/A |

| Isoprenaline (1 µM) | 25.0 | 0% |

| Isoprenaline + (R)-Adimolol (0.1 µM) | 14.0 | 48.9% |

| Isoprenaline + (R)-Adimolol (1 µM) | 5.1 | 88.4% |

| Isoprenaline + (R)-Adimolol (10 µM) | 2.8 | 98.7% |

Note: This table is illustrative and contains hypothetical data to demonstrate the expected pharmacological action. It is not derived from experimental results for (R)-Adimolol.

Membrane Receptor Translocation and Desensitization Studies

Prolonged exposure to antagonists can lead to an upregulation in the number of receptors on the cell surface, a phenomenon known as receptor sensitization. Conversely, chronic treatment with agonists often leads to desensitization, characterized by receptor phosphorylation, uncoupling from G-proteins, and internalization (translocation) away from the cell membrane. frontiersin.orgmsdmanuals.com

A study conducted on healthy human males using single oral doses of racemic Adimolol provided direct evidence of its effect on receptor density. The study, which used lymphocyte β-adrenoceptor binding assays, found that Adimolol not only reduced the affinity for the receptor but also significantly decreased the total number of receptors (Bmax). nih.gov This reduction in receptor number suggests that Adimolol may induce a long-lasting conformational change or possess non-competitive antagonistic properties, leading to receptor downregulation or internalization, a form of desensitization not typically seen with simple competitive antagonists. nih.gov The effect was prolonged, with receptor numbers only partially recovering three days after a single dose. nih.gov This finding contrasts with the upregulation often seen after chronic therapy with other β-blockers like propranolol (B1214883), which can lead to withdrawal hypersensitivity. msdmanuals.comjci.org

Table 2: Research Findings on Lymphocyte β-Adrenoceptor Density Following a Single Dose of Racemic Adimolol

| Time Point | Receptor Density (Bmax) as % of Control |

| Pre-dose (Control) | 100% |

| 24 hours post-dose | Significantly Reduced |

| 3 days post-dose | ~50% of Control |

Source: Data derived from a study on racemic adimolol in healthy volunteers. nih.gov

Pharmacological Effects in Isolated Organ Preparations

Isolated organ bath studies are crucial in preclinical pharmacology to assess a compound's effect on specific tissues in a controlled environment, free from systemic influences. karger.com

Cardiovascular System Preparations (e.g., Isolated Heart, Aortic Rings)

Isolated Heart Preparations: In an isolated perfused heart model (e.g., Langendorff preparation), the direct effects of a drug on heart rate (chronotropy), force of contraction (inotropy), and coronary flow can be measured. frontiersin.orgyoutube.com As a potent β-blocker, (R)-Adimolol would be expected to produce a negative chronotropic effect (decreased heart rate) and a negative inotropic effect (decreased force of contraction), particularly when the heart is under the influence of a β-agonist like isoprenaline.

Aortic Ring Preparations: Thoracic aortic rings are used to study vasodilation and vasoconstriction. researchgate.netevotec.com β2-agonists typically induce relaxation in pre-constricted aortic rings. (R)-Adimolol, due to its non-selective β-antagonism, would be expected to inhibit this relaxation. Furthermore, its α1-antagonist properties would cause it to inhibit vasoconstriction induced by α1-agonists like phenylephrine.

Table 3: Expected Effects of (R)-Adimolol in Isolated Cardiovascular Preparations

| Preparation | Parameter Measured | Agonist | Expected Effect of (R)-Adimolol |

| Isolated Perfused Rat Heart | Heart Rate (BPM) | Isoprenaline | Attenuation of isoprenaline-induced tachycardia |

| Isolated Perfused Rat Heart | Left Ventricular Pressure (mmHg) | Isoprenaline | Attenuation of isoprenaline-induced increase in contractility |

| Isolated Rat Aortic Ring | Vascular Tone (% Relaxation) | Isoprenaline | Inhibition of isoprenaline-induced relaxation |

| Isolated Rat Aortic Ring | Vascular Tone (% Contraction) | Phenylephrine | Inhibition of phenylephrine-induced contraction |

Note: This table is illustrative, outlining the expected effects based on the known pharmacology of dual α/β-blockers. Specific experimental data for (R)-Adimolol is not available.

Bronchopulmonary System Preparations

Preparations such as isolated tracheal strips or lung parenchyma are used to evaluate drug effects on airway smooth muscle. kidshealth.orgnih.gov The relaxation of these muscles is primarily mediated by β2-adrenergic receptors. iiab.me Because Adimolol is a non-selective β-blocker, it antagonizes both β1 and β2 receptors. Therefore, in an isolated tracheal preparation, (R)-Adimolol would be expected to inhibit the relaxation induced by β2-agonists like salbutamol (B1663637) or isoprenaline. This is a key characteristic of non-selective β-blockers.

Other Organ System Preparations Relevant to Adrenergic Modulation

Adrenergic receptors are widespread, and other isolated tissues could be used to characterize the full profile of (R)-Adimolol. researchgate.net For instance, isolated vas deferens preparations are often used to study α1-adrenergic receptor function. In such a preparation, (R)-Adimolol would be expected to antagonize contractions induced by α1-agonists, consistent with its known α1-blocking activity. ncats.io

In Vivo Preclinical Models (Animal Studies)

In vivo animal models are essential for understanding the integrated physiological effects of a drug candidate. pharmaron.comnih.gov For a compound like (R)-Adimolol, relevant models would include those of hypertension and cardiac function in species such as rats or dogs. minervaimaging.com

While no specific in vivo preclinical animal studies for (R)-Adimolol were identified in the literature search, studies on racemic Adimolol in humans have confirmed its potent and long-lasting β-blocking effects. nih.gov A single 600 mg oral dose was shown to attenuate heart rate increases during both exercise and intravenous isoprenaline challenge for up to 7 days. nih.gov

Table 4: Hypothetical In Vivo Effects of (R)-Adimolol in a Spontaneously Hypertensive Rat (SHR) Model

| Treatment Group | Mean Arterial Pressure (mmHg) | Heart Rate (BPM) |

| SHR Control (Vehicle) | 175 ± 8 | 380 ± 15 |

| SHR + (R)-Adimolol (low dose) | 155 ± 7 | 345 ± 12 |

| SHR + (R)-Adimolol (high dose) | 130 ± 6 | 310 ± 10 |

| WKY Control (Normotensive) | 115 ± 5 | 320 ± 11 |

Note: This table presents hypothetical but realistic data for illustrative purposes to show the expected antihypertensive and heart rate-lowering effects in a standard animal model. WKY (Wistar-Kyoto) rats are the normotensive controls for SHR.

Hemodynamic Effects in Anesthetized Animal Models

There is a lack of publicly available data detailing the specific dose-dependent hemodynamic effects of (R)-Adimolol in anesthetized animal models. Information regarding its impact on key cardiovascular parameters such as mean arterial pressure, heart rate, and cardiac output has not been published in accessible scientific literature. Therefore, a data table summarizing these effects cannot be constructed at this time.

Receptor Occupancy Studies in Animal Brain/Tissues

No specific in vivo or ex vivo receptor occupancy studies for (R)-Adimolol have been reported in the scientific literature. Receptor occupancy studies are crucial for understanding the extent to which a drug binds to its intended target receptors in the body at therapeutic doses. The absence of this data for (R)-Adimolol means that the direct correlation between its administration and the engagement of α- and β-adrenergic receptors in tissues like the brain and heart remains unquantified in the public record. Consequently, a data table illustrating receptor occupancy percentages at various doses cannot be provided.

However, in receptor binding studies using rat cerebellar cortex, Adimolol (under the developmental code name MEN 935) demonstrated a binding affinity (Ki) of 5.2 x 10⁻⁷ mol/l for α1-adrenoceptors and 1.3 x 10⁻⁵ mol/l for α2-adrenoceptors.

Cardiovascular System Responsiveness in Animal Models

Detailed in vivo studies on the effects of (R)-Adimolol on the cardiovascular system's responsiveness to adrenergic agonists are not publicly documented. While its classification as a multi-receptor antagonist suggests it would attenuate the effects of sympathomimetic agents, specific data from whole animal models is not available. For instance, there are no published reports on how (R)-Adimolol modulates the pressor response to norepinephrine (an α-agonist) or the chronotropic and inotropic responses to isoproterenol (a β-agonist) in live animal models. This information is essential for a complete understanding of its functional antagonistic properties in a physiological setting.

Structure Activity Relationship Sar Studies of R Adimolol and Analogs

Elucidation of Key Pharmacophoric Features

The biological activity of Adimolol (B1664374), like other beta-adrenergic blockers, is dictated by specific molecular features that interact with the target receptor. These key pharmacophoric features, which are the essential spatial and electronic characteristics necessary for optimal molecular interactions with the biological target, have been elucidated through extensive research.

Adimolol belongs to the aryloxypropanolamine class of beta-blockers. wikipedia.orgpharmacy180.com The essential components for the beta-blocking activity of this class include:

An Aromatic Ring: This feature is fundamental for the binding of the molecule to the beta-adrenergic receptor. wikipedia.orgpharmacy180.com In Adimolol, this is a naphthalene (B1677914) ring system. ontosight.ai The nature and substitution pattern of this aromatic ring significantly influence the compound's affinity and selectivity for beta-receptor subtypes. nih.gov

An Oxypropanolamine Side Chain: This flexible chain connects the aromatic ring to a secondary amine. The introduction of an oxymethylene bridge (—OCH2—) between the aromatic ring and the ethylamine (B1201723) side chain is a common feature in potent beta-blockers like propranolol (B1214883) and is also present in Adimolol. wikipedia.orgpharmacy180.com

A Secondary Amine: For optimal activity, the amine must be secondary. pharmacy180.com This nitrogen atom is typically protonated at physiological pH, allowing for a crucial ionic interaction with the receptor.

A Hydroxyl Group on the Propanolamine (B44665) Chain: The presence of a hydroxyl group on the carbon atom beta to the amine is critical for activity. pharmacy180.com This hydroxyl group participates in hydrogen bonding with the receptor, contributing significantly to the binding affinity. wikipedia.org

Molecular dynamics simulations on dual-acting α,β-blockers, including Adimolol, have further refined the understanding of its pharmacophore. These studies identify four key descriptor centers for interaction with adrenergic receptors: two centroids in the aromatic system (A1 and A2), the oxygen atom of the hydroxyl group (O), and the nitrogen atom of the amine (N). The specific inter-distances between these points define the pharmacophores for α and β-adrenergic activity. ias.ac.in

Impact of Stereochemistry on Biological Activity

Adimolol possesses a single chiral center at the carbon atom bearing the hydroxyl group in the oxypropanolamine side chain. ias.ac.in This results in the existence of two enantiomers, (R)-Adimolol and (S)-Adimolol. The three-dimensional arrangement of atoms, or stereochemistry, at this chiral center has a profound impact on the biological activity of the molecule. chapman.eduveranova.com

For the vast majority of beta-adrenergic blockers, the beta-blocking activity resides predominantly in one enantiomer. chapman.eduualberta.ca The human body, with its chiral environment of enzymes and receptors, interacts differently with each enantiomer. veranova.comnih.gov This stereoselectivity is a well-established principle in pharmacology. slideshare.net

In the case of aryloxypropanolamine beta-blockers, it is generally the (S)-enantiomer that exhibits significantly higher affinity for beta-adrenergic receptors. pharmacy180.comslideshare.net However, for some beta-blockers, the (R)-enantiomer can possess other pharmacological activities. For instance, with carvedilol (B1668590), the (S)-enantiomer is a potent beta-blocker, while both the (R) and (S) enantiomers contribute to alpha-adrenergic blockade. chapman.eduualberta.ca With sotalol, the (R)-enantiomer is significantly more potent as a beta-blocker, while both enantiomers exhibit similar antiarrhythmic activity. mdpi.com

While specific data on the individual activities of (R)- and (S)-Adimolol are not extensively detailed in the provided search results, molecular dynamics simulations have been performed on both stereoisomers to understand their conformational preferences and how they relate to α and β-adrenoceptor pharmacophores. ias.ac.in These computational studies are crucial for rationalizing the observed stereoselectivity in biological activity. The differential binding of enantiomers is attributed to the specific three-point attachment to the receptor, a concept known as the Easson-Stedman hypothesis, which posits that the more active enantiomer has three points of interaction with the receptor, while the less active one has only two. slideshare.net

The synthesis of individual enantiomers is often accomplished using chiral synthons, such as (2R)- or (2S)-glycidyl 3-nitrobenzenesulfonate, to ensure the desired stereochemistry. nih.gov This allows for the separate evaluation of the pharmacological profiles of each enantiomer, confirming the importance of stereochemistry in drug action. nih.gov

Systematic Structural Modifications and Their Preclinical Pharmacological Consequences

The systematic modification of a lead compound's structure is a fundamental strategy in medicinal chemistry to improve its pharmacological profile. researchgate.netdrugdesign.org For (R)-Adimolol and its analogs, these modifications can target various parts of the molecule to enhance potency, selectivity, and duration of action, or to introduce additional beneficial activities.

Key areas for structural modification in aryloxypropanolamine beta-blockers include:

The Amine Substituent: The nature of the alkyl group on the secondary amine is critical. Bulky groups like isopropyl or tert-butyl are commonly found in potent beta-antagonists. pharmacy180.com

The Oxypropanolamine Linker: While the oxypropanolamine backbone is generally conserved, modifications can be explored. However, the two-carbon chain between the oxygen and nitrogen is considered essential for activity. pharmacy180.com

Studies on other beta-blockers provide insights into the likely consequences of such modifications. For example, the introduction of an ester group, as seen in esmolol (B25661), leads to rapid hydrolysis in the blood, resulting in an ultra-short duration of action. mdpi.com The metabolite of esmolol has significantly lower activity, demonstrating how metabolic stability can be engineered through structural changes. mdpi.com

In the broader context of drug design, structural modifications are also employed to mitigate toxicity by replacing "structural alerts" with more metabolically stable groups. researchgate.net For Adimolol, which has a long duration of action, modifications could be envisioned to either shorten or further prolong its effects, depending on the desired therapeutic application. nih.govnih.gov

The following table summarizes the general effects of structural modifications on beta-blockers based on established SAR principles:

| Molecular Substructure | Modification | Preclinical Pharmacological Consequence | Reference(s) |

| Aromatic Ring | Introduction of para-substituents | Increased β1-selectivity | wikipedia.org, nih.gov |

| Increased lipophilicity | Potential for increased CNS side effects | wikipedia.org | |

| Amine Substituent | N,N-disubstitution | Decreased β-blocking activity | pharmacy180.com |

| Variation of alkyl group (e.g., isopropyl, tert-butyl) | Modulation of potency | pharmacy180.com | |

| Side Chain | Introduction of a hydrolyzable ester group | Ultra-short duration of action | mdpi.com |

Design and Synthesis of Novel (R)-Adimolol Derivatives for SAR Exploration

The exploration of SAR is an iterative process that involves the design, synthesis, and biological evaluation of new chemical entities. rsc.orgnih.govnih.gov The design of novel (R)-Adimolol derivatives would be guided by the established pharmacophoric model and the desired pharmacological profile. researchgate.netmdpi.com

Design Strategies:

Pharmacophore-Based Design: New derivatives can be designed by ensuring they retain the key pharmacophoric features of (R)-Adimolol while introducing novel structural elements. biorxiv.org This could involve modifying the benzimidazolone ring, altering the substitution pattern on the naphthalene ring, or changing the nature of the substituent on the amine.

Scaffold Hopping: This strategy involves replacing the core scaffold of Adimolol (e.g., the naphthalene or benzimidazolone rings) with other bioisosteric groups that maintain the essential pharmacophoric geometry but may offer improved properties. mdpi.com

Computational Modeling: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding affinity and activity of designed molecules before their synthesis, thus prioritizing the most promising candidates. nih.govfrontiersin.org

Synthetic Approaches:

The synthesis of novel (R)-Adimolol derivatives would likely follow established synthetic routes for aryloxypropanolamine beta-blockers. A general synthetic scheme might involve:

Preparation of the Aryloxy Epoxide: The appropriately substituted naphthol would be reacted with an epoxide-forming reagent, such as epichlorohydrin, often in the presence of a base.

Ring Opening of the Epoxide: The resulting epoxide would then be opened by reacting it with the desired substituted amine. To ensure the correct (R)-stereochemistry, a chiral starting material or a stereoselective synthetic method would be employed. nih.gov

The synthesis of a library of derivatives with systematic variations in the aromatic ring and the amine substituent would allow for a comprehensive exploration of the SAR. rsc.orgmdpi.commdpi.com

Comparative SAR with Other Beta-Adrenergic Ligands

The SAR of (R)-Adimolol can be better understood by comparing it with other well-known beta-adrenergic ligands, such as propranolol, atenolol, and carvedilol.

Propranolol: As the prototypical beta-blocker, propranolol shares the same aryloxypropanolamine backbone and naphthalene ring system as Adimolol. pharmacy180.com However, Adimolol possesses an additional complex side chain with a benzimidazolone ring. ontosight.ai This structural difference likely accounts for Adimolol's significantly longer half-life and its potential non-competitive antagonism at beta-receptors. nih.gov

Atenolol and Metoprolol: These are cardioselective beta-blockers, a property attributed to the para-substituents on their phenyl rings. wikipedia.orgmdpi.com In contrast, Adimolol, with its unsubstituted naphthalene ring, is expected to be non-selective, similar to propranolol. nih.gov This highlights the critical role of the aromatic moiety in determining receptor selectivity.

Carvedilol and Labetalol: These are examples of beta-blockers with additional alpha-1 blocking activity. mdpi.comresearchgate.net This dual activity is associated with specific structural features that are distinct from those of "pure" beta-blockers. While Adimolol was initially suggested to have weak alpha-1 adrenolytic action, studies in humans have not provided strong evidence for this property. nih.govncats.io This suggests that the structural features of Adimolol are optimized for beta-blockade.

The following table provides a comparative overview of the key structural and functional features of Adimolol and other representative beta-blockers:

| Compound | Key Structural Features | Receptor Selectivity | Additional Activities | Reference(s) |

| (R)-Adimolol | Naphthalene ring, oxypropanolamine side chain with benzimidazolone | Non-selective β-blocker | Potent, long-acting | ncats.io, ontosight.ai, nih.gov |

| Propranolol | Naphthalene ring, oxypropanolamine side chain | Non-selective β-blocker | None | pharmacy180.com, drugs.com |

| Atenolol | Para-substituted phenyl ring, oxypropanolamine side chain | β1-selective | None | mdpi.com, wikipedia.org |

| Carvedilol | Carbazole ring, oxypropanolamine side chain | Non-selective β-blocker | α1-blocker | mdpi.com, ualberta.ca |

| Timolol | Thiadiazole ring, oxypropanolamine side chain | Non-selective β-blocker | None | nih.gov, drugbank.com |

This comparative analysis underscores the subtle yet critical interplay between a molecule's structure and its resulting pharmacological profile within the beta-blocker class.

Preclinical Studies on (R)-Adimolol Remain Undisclosed

Despite a comprehensive search of available scientific literature, specific preclinical pharmacokinetic and biotransformation data for the chemical compound (R)-Adimolol is not publicly available. As a result, a detailed article structured around its absorption, distribution, metabolism, and related enzymatic interactions, as requested, cannot be generated at this time.

The investigation sought to uncover research findings pertaining to the preclinical profile of (R)-Adimolol in animal models. The intended scope was to detail its absorption and distribution characteristics, including tissue-specific concentrations and its ability to cross the blood-brain barrier. Furthermore, the plan was to elucidate its metabolic fate by identifying the primary metabolic pathways, the specific cytochrome P450 enzymes involved in its biotransformation, and the nature of any conjugation reactions. The use of advanced techniques such as isotopic labeling for metabolic tracing was also a key area of inquiry.

However, the search for primary research articles, reviews, and database entries did not yield any specific studies focused on (R)-Adimolol. General principles of preclinical drug development and metabolism are well-established. Preclinical studies in animal models are a critical step in drug discovery, providing essential information on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comijrpc.com These studies often involve various animal species to predict human pharmacokinetics. nih.govthno.org

The distribution of a drug into different tissues is a key determinant of its efficacy and potential toxicity. frontiersin.orgmerckvetmanual.com For drugs targeting the central nervous system, the ability to permeate the blood-brain barrier is of paramount importance. mdpi.comnih.govnih.gov This is a complex process influenced by the physicochemical properties of the molecule, such as lipophilicity and its interaction with various transport systems. scielo.brmdpi.com

The metabolism of xenobiotics, including drugs, typically occurs in two phases. philadelphia.edu.joslideshare.netnih.gov Phase I reactions, often mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups. mdpi.comnih.govmdpi.com The specific CYP enzymes involved in a drug's metabolism are crucial to understand potential drug-drug interactions. nih.gov Phase II reactions involve the conjugation of the drug or its metabolites with endogenous molecules, which generally increases water solubility and facilitates excretion. philadelphia.edu.jouomus.edu.iq Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. uomus.edu.iqjumedicine.com

To precisely trace the metabolic fate of a compound, researchers often employ isotopic labeling. frontiersin.orgcreative-proteomics.com This technique involves replacing one or more atoms of the compound with a stable isotope, allowing for its detection and the identification of its metabolites in biological samples using methods like mass spectrometry or nuclear magnetic resonance. mdpi.comdoi.orgnih.gov

While these general principles provide a framework for understanding the preclinical evaluation of a new chemical entity, the absence of specific data for (R)-Adimolol prevents a detailed analysis as per the requested outline. Further research and publication of preclinical data on (R)-Adimolol are necessary to construct a comprehensive scientific article on its pharmacokinetic and biotransformation properties.

Preclinical Pharmacokinetic and Biotransformation Studies of R Adimolol

Excretion Routes and Clearance Mechanisms in Animal Models

The elimination of a drug from the body occurs through excretion, primarily via the kidneys into urine and/or through the liver into bile and subsequently feces. bioanalysis-zone.commerckvetmanual.com The specific routes and the mechanisms of clearance for (R)-Adimolol in preclinical animal models have not been detailed in available scientific literature. However, based on the properties of other beta-blockers, its excretion profile would likely involve a combination of renal and hepatic clearance.

The physicochemical properties of a drug, such as its lipid solubility, heavily influence its primary route of excretion. nih.gov Lipophilic (fat-soluble) beta-blockers tend to be extensively metabolized by the liver before being excreted, while hydrophilic (water-soluble) compounds are often eliminated unchanged by the kidneys. nih.gov Beta-blockers that exhibit intermediate solubility may be cleared by both hepatic and renal pathways. nih.gov

In animal models such as rats and dogs, excretion studies, often using radiolabeled compounds, are performed to determine the mass balance and identify the major routes of elimination (urine, feces, and sometimes expired air). bioivt.com For compounds with significant fecal excretion, further studies like bile duct cannulation in rats can ascertain the extent of biliary excretion. bioivt.comnih.gov

Table 1: Illustrative Excretion Routes of Beta-Blockers in Animal Models (Comparative Data) (Note: This table presents data for other beta-blockers to illustrate typical excretion patterns in preclinical species, as specific data for (R)-Adimolol is not available.)

| Compound | Species | Primary Excretion Route | Unchanged in Urine (%) | Reference |

|---|---|---|---|---|

| Bisoprolol | Dog | Balanced (Renal & Hepatic) | ~40% | avma.org |

| Carvedilol (B1668590) | Dog | Hepatic | <1% | avma.org |

| Atenolol | Dog | Renal | >90% | nih.gov |

Clearance mechanisms involve the removal of the drug from the bloodstream. Total body clearance is the sum of clearance by all eliminating organs, primarily the liver and kidneys. avma.org

Renal Clearance: Involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. merckvetmanual.com The rate of renal clearance is influenced by factors like renal blood flow and the drug's binding to plasma proteins. merckvetmanual.com

Hepatic Clearance: Involves the drug being taken up by hepatocytes from the blood and then either being metabolized or secreted directly into the bile. merckvetmanual.com For drugs with high hepatic extraction, clearance is sensitive to changes in liver blood flow.

Without specific studies on (R)-Adimolol, it is hypothesized that its clearance would be characterized in animal models like rats and dogs to understand its elimination kinetics, which is essential for predicting human pharmacokinetics. ijrpc.com

Analytical Methodologies for R Adimolol Quantification and Characterization in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of pharmaceuticals, offering high-resolution separation of complex mixtures. For (R)-Adimolol, a variety of chromatographic techniques can be employed to achieve its quantification and enantiomeric purity assessment.

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like beta-blockers. A reverse-phase HPLC method is commonly employed for the quantification of Adimolol (B1664374). In this approach, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the aromatic rings in the Adimolol structure absorb UV light. Photodiode array (PDA) detectors can also be utilized to obtain spectral information, enhancing the specificity of the analysis. researchgate.netnih.gov

A typical HPLC method for the analysis of a beta-blocker similar to Adimolol might involve a gradient elution to ensure adequate separation from potential impurities and metabolites. The following table outlines a hypothetical HPLC method for the quantification of (R)-Adimolol.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 6.5 min |

| This data is hypothetical and based on typical HPLC conditions for beta-blockers. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com However, due to the polar nature and low volatility of beta-blockers like Adimolol, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the polar functional groups (hydroxyl and secondary amine) into less polar, more volatile derivatives. nih.gov Common derivatizing agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA).

Following derivatization, the analyte can be separated on a suitable GC column, often a non-polar or medium-polarity capillary column, and detected by a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS) for enhanced sensitivity and specificity.

| Parameter | Condition |

| Derivatizing Agent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 min |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Injector Temperature | 280 °C |

| Detector | Mass Spectrometer (Scan mode) |

| This data is hypothetical and based on general GC-MS procedures for derivatized beta-blockers. |

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical for chiral drugs. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for the separation of enantiomers. researchgate.nettandfonline.comrsc.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the enantioseparation of beta-blockers. google.comrjptonline.org

The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reverse-phase (e.g., buffered aqueous/organic mixtures), depending on the specific CSP and the analyte. The separation of (R)- and (S)-Adimolol would be crucial to ensure the quality of the desired enantiomer.

| Parameter | Condition |

| Chiral Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Hypothetical Elution Order | (S)-Adimolol followed by (R)-Adimolol |

| Hypothetical Resolution (Rs) | > 2.0 |

| This data is hypothetical and based on common chiral separation methods for beta-blockers. |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of pharmaceutical compounds.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive and specific technique used for both qualitative and quantitative analysis. When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it provides a powerful tool for analyzing complex mixtures. For the quantification of (R)-Adimolol in biological matrices such as plasma or urine, LC-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity. frontiersin.orgresearchgate.net

In LC-MS/MS, the analyte is first ionized, typically using electrospray ionization (ESI), and the resulting molecular ion (or a protonated/adducted form) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity for quantification.

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| ESI Positive | [M+H]⁺ | Fragment corresponding to the loss of the ureido-adamantyl group |

| ESI Positive | [M+H]⁺ | Fragment corresponding to the propanolamine (B44665) side chain |

| The specific m/z values for Adimolol (C₂₅H₃₅N₃O₃, MW: 441.57) would need to be determined experimentally. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of (R)-Adimolol. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used for unambiguous assignment of all proton and carbon signals. nih.gov

While NMR is not typically used for routine quantification in biological matrices due to its lower sensitivity compared to MS, it is essential for the initial characterization of the drug substance and for identifying impurities and degradation products.

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |

| ¹H NMR | Aromatic protons (indenyl) | 7.0 - 7.5 |

| CH-OH | ~ 4.0 | |

| CH₂-O | ~ 4.1 | |

| CH-N | ~ 3.0 | |

| Adamantyl protons | 1.5 - 2.1 | |

| ¹³C NMR | Aromatic carbons | 110 - 160 |

| C-O | 60 - 75 | |

| C-N | 40 - 55 | |

| Adamantyl carbons | 25 - 45 | |

| These are predicted chemical shift ranges based on the structure of Adimolol and data for similar compounds. Actual values would be determined from experimental spectra. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in the structural elucidation and quantification of pharmaceutical compounds. For (R)-Adimolol, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding its functional groups and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. wikipedia.org This technique is particularly useful for identifying the functional groups present in a molecule, as different bonds absorb infrared radiation at characteristic frequencies. wikipedia.orgyoutube.com An IR spectrum, typically a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a molecular fingerprint. wikipedia.org

Interactive Table: Predicted IR Absorption Bands for (R)-Adimolol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| N-H (Secondary Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-O (Alcohol) | Stretching | 1050-1260 |

| C-N (Amine) | Stretching | 1020-1250 |

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl (-OH) group, while the N-H stretching of the secondary amine would likely appear in the 3300-3500 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would confirm the presence of the phenyl ring. The identification of these characteristic peaks in an experimental spectrum would contribute to the confirmation of the (R)-Adimolol structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the excitation of electrons to higher energy levels. libretexts.org This technique is particularly useful for quantitative analysis due to the direct relationship between absorbance and concentration, as described by the Beer-Lambert Law. libretexts.org

For (R)-Adimolol, the presence of chromophores, such as the aromatic ring system, allows for its detection and quantification using UV-Vis spectroscopy. The absorption maximum (λmax) is expected to be in the UV region, typical for molecules with aromatic moieties. While the exact λmax for (R)-Adimolol is not specified in the provided search results, it can be determined experimentally by scanning a solution of the compound over a range of wavelengths. spectroscopyonline.com

The quantitative determination of (R)-Adimolol in a solution can be achieved by creating a calibration curve. This involves measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. A plot of absorbance versus concentration should yield a linear relationship, which can then be used to determine the concentration of an unknown sample of (R)-Adimolol. libretexts.org It is important to note that the solvent used can influence the absorption spectrum, and therefore, the same solvent should be used for both the standards and the unknown samples.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds like (R)-Adimolol. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. mdpi.com

Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are particularly well-suited for the detection of compounds containing oxidizable functional groups, such as the secondary amine and hydroxyl groups present in (R)-Adimolol. mdpi.comresearchgate.net The oxidation of these moieties occurs at specific potentials, providing a characteristic electrochemical signature for the molecule. mdpi.com

The development of an electrochemical sensor for (R)-Adimolol would involve optimizing several parameters, including the type of working electrode, the pH of the supporting electrolyte, and the voltammetric waveform. iapchem.org Modified electrodes, such as those incorporating carbon nanotubes or other nanomaterials, can enhance the sensitivity and selectivity of the detection by increasing the electrode surface area and facilitating electron transfer. researchgate.net

For quantitative analysis, a calibration curve can be constructed by plotting the peak current against the concentration of (R)-Adimolol standards. The resulting linear regression can then be used to determine the concentration of the analyte in unknown samples. chemmethod.com Electrochemical methods are advantageous due to their potential for miniaturization, low cost, and rapid analysis times, making them suitable for high-throughput screening and in-field applications. mdpi.com

Bioanalytical Method Development for Preclinical Samples (e.g., Animal Plasma, Tissue Homogenates)

The quantification of (R)-Adimolol in biological matrices such as animal plasma and tissue homogenates is crucial for preclinical pharmacokinetic and toxicokinetic studies. researchgate.net The development of robust and validated bioanalytical methods is essential to ensure the accuracy and reliability of the data obtained. researchgate.net

High-performance liquid chromatography (HPLC) coupled with a suitable detector is a commonly employed technique for the bioanalysis of drugs in complex matrices. researchgate.net For (R)-Adimolol, given its structure, detection could be achieved using UV or, for higher sensitivity and selectivity, mass spectrometry (MS).

A typical bioanalytical method development and validation would include the following steps:

Sample Preparation: This is a critical step to remove interfering endogenous components from the biological matrix and to concentrate the analyte. japsonline.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net The choice of method depends on the physicochemical properties of (R)-Adimolol and the nature of the matrix. For instance, protein precipitation is a simpler method, while SPE can provide cleaner extracts. rrpharmacology.ru

Chromatographic Separation: An appropriate HPLC column and mobile phase must be selected to achieve good separation of (R)-Adimolol from any metabolites and endogenous interferences. Reversed-phase chromatography is a likely choice for a molecule with the polarity of (R)-Adimolol.

Detection: As mentioned, UV or MS detection can be used. LC-MS/MS (tandem mass spectrometry) would offer the highest selectivity and sensitivity, which is often required for the low concentrations typically found in preclinical studies. nih.govnih.gov

Method Validation: The developed method must be validated according to regulatory guidelines. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and processing conditions. japsonline.comlww.com

The analysis of tissue homogenates presents unique challenges due to the complexity of the matrix. ucl.ac.be It is often necessary to determine a minimum required dilution factor with a blank matrix (like plasma) to mitigate matrix effects when using a plasma-based calibration curve. nih.gov

Interactive Table: Key Parameters in Bioanalytical Method Validation for (R)-Adimolol

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the determined value to the nominal concentration. mdpi.com | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). mdpi.com |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. mdpi.com | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). mdpi.com |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Assessed to ensure it does not compromise the accuracy and precision of the assay. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

Computational Chemistry and Molecular Modeling of R Adimolol

Ligand-Receptor Docking Simulations: Unveiling the Binding Landscape

Ligand-receptor docking simulations are a cornerstone of computational drug design, enabling the prediction of how a small molecule, such as (R)-Adimolol, fits into the binding pocket of its target receptor. nih.govresearchgate.net These methods have been instrumental in understanding the recognition process between ligands and β-adrenergic receptors. nih.gov

Binding Site Analysis within Beta-Adrenergic Receptors

Beta-adrenergic receptors (β-ARs), members of the G protein-coupled receptor (GPCR) family, are the primary targets of (R)-Adimolol. revespcardiol.orgtandfonline.com These receptors, including the β1 and β2 subtypes, play crucial roles in regulating cardiovascular function. revespcardiol.orgmdpi.com The binding site for β-blockers lies within the transmembrane domain of the receptor. nih.gov Computational analyses have identified key amino acid residues within this pocket that are critical for ligand binding. For instance, a conserved aspartate residue on helix 3 (D113) is a crucial interaction point for the amino group of many β-blockers. nih.gov Molecular docking studies on other β-blockers have highlighted the importance of hydrophobic interactions with residues like Phe306, Trp303, and Phe307 in the β1-AR. mdpi.com The analysis of binding sites is a critical step in understanding the molecular basis of ligand selectivity between closely related receptor subtypes like β1-AR and β2-AR. biorxiv.org

Prediction of Binding Modes and Affinities

Molecular docking algorithms predict the preferred orientation of a ligand within the receptor's binding site, known as the binding mode, and estimate the strength of this interaction, or binding affinity. researchgate.netnih.gov The accuracy of binding affinity prediction is highly dependent on the correctness of the predicted binding mode. For β-adrenergic receptors, docking studies have been employed to predict the binding modes of various ligands, including agonists and antagonists. nih.govnih.gov These predictions can be validated and refined by comparing them with experimental data, such as structure-activity relationships and site-directed mutagenesis studies. nih.gov The ultimate goal is to develop computational models that can accurately predict the binding affinity of novel compounds, thereby accelerating the discovery of new drug candidates. researchgate.netplos.org

Molecular Dynamics Simulations to Investigate Receptor Interactions

While docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the intricate dance of atoms and molecules over time. steeronresearch.comlibretexts.org This technique simulates the movement of atoms in a molecular system, providing insights into the stability, flexibility, and interaction dynamics of the (R)-Adimolol-β-AR complex. steeronresearch.commdpi.com MD simulations have been used to study the conformational changes in β-adrenergic receptors upon ligand binding and to identify key interactions that stabilize the complex. ias.ac.inmdpi.comnih.gov These simulations can reveal how (R)-Adimolol influences the receptor's dynamics, which is crucial for its antagonistic activity. By observing the behavior of the ligand and receptor over time, researchers can gain a deeper understanding of the molecular mechanisms underlying its pharmacological effects. wustl.edulabxing.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity. core.ac.uknih.gov This approach is widely used in drug discovery to predict the activity of new, untested compounds. mdpi.comdiva-portal.org

Development of QSAR Models for (R)-Adimolol Derivatives

The development of a QSAR model begins with a dataset of compounds with known biological activities. reddit.com For (R)-Adimolol derivatives, this would involve synthesizing a series of related compounds and measuring their binding affinities for β-adrenergic receptors. nih.govnih.gov Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. frontiersin.orgresearchgate.net These descriptors can capture various aspects of the molecule, such as its size, shape, and electronic properties. researchgate.net Statistical methods, including multiple linear regression and machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govmdpi.compreprints.org The goal is to create a robust and predictive model that can accurately estimate the activity of new (R)-Adimolol derivatives. researchgate.netfrontiersin.org

Prediction of Preclinical Pharmacological Properties

Once a reliable QSAR model is developed, it can be used to predict various preclinical pharmacological properties of new (R)-Adimolol derivatives. nih.gov This includes predicting their binding affinity for β-adrenergic receptors, as well as other important properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). steeronresearch.commdpi.com For example, QSAR models can be developed to predict properties like blood-brain barrier permeability. nih.gov By using these predictive models, researchers can prioritize the synthesis of compounds that are most likely to have the desired pharmacological profile, thereby reducing the time and cost of drug development. core.ac.ukdiva-portal.orgresearchgate.net